2-(3-Bromophenyl)-1,3-benzoxazole

Catalog No.
S669481
CAS No.
99586-31-9
M.F
C13H8BrNO
M. Wt
274.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Bromophenyl)-1,3-benzoxazole

CAS Number

99586-31-9

Product Name

2-(3-Bromophenyl)-1,3-benzoxazole

IUPAC Name

2-(3-bromophenyl)-1,3-benzoxazole

Molecular Formula

C13H8BrNO

Molecular Weight

274.11 g/mol

InChI

InChI=1S/C13H8BrNO/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H

InChI Key

KHEXVASQRAJENK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)Br

Synthesis:

2-(3-Bromophenyl)-1,3-benzoxazole is an organic compound synthesized through various methods, including the condensation of 3-bromophenylenediamine with salicylic acid or its derivatives. [, ]

Potential Applications:

Research suggests that 2-(3-Bromophenyl)-1,3-benzoxazole may hold potential applications in various scientific fields, including:

  • Organic Optoelectronics: Studies have explored the potential use of 2-(3-Bromophenyl)-1,3-benzoxazole derivatives in organic light-emitting diodes (OLEDs) due to their photoluminescent properties.
  • Biomedical Research: Some studies have investigated the potential biological activities of 2-(3-Bromophenyl)-1,3-benzoxazole derivatives, including their antitumor and antimicrobial properties. However, more research is needed to confirm these activities and understand their underlying mechanisms.

2-(3-Bromophenyl)-1,3-benzoxazole is an organic compound characterized by its unique structure, which consists of a benzoxazole moiety substituted with a bromophenyl group at the 2-position. Its molecular formula is C₁₃H₈BrN₁O, and it has a molecular weight of 278.11 g/mol. The compound exhibits notable chemical properties due to the presence of the bromine atom, which can influence its reactivity and biological activity.

The chemical reactivity of 2-(3-Bromophenyl)-1,3-benzoxazole is primarily attributed to its functional groups. It can undergo various reactions typical of benzoxazole derivatives, including:

  • Nucleophilic substitutions: The bromine atom can be replaced by nucleophiles in reactions such as nucleophilic aromatic substitution.
  • Cyclization reactions: It can participate in cyclization processes to form more complex heterocyclic compounds.
  • Oxidation reactions: The compound may also be oxidized to yield different derivatives, depending on the reaction conditions and reagents used .

Research indicates that 2-(3-Bromophenyl)-1,3-benzoxazole and its derivatives exhibit various biological activities. These include:

  • Antimicrobial properties: Studies have shown that benzoxazole derivatives possess significant antibacterial and antifungal activities. For instance, modifications of benzoxazole compounds have been investigated for their potential as antimicrobial agents .
  • Antitumor activity: Some derivatives have been evaluated for their ability to inhibit tumor growth, showcasing potential in cancer therapy .
  • Neuroprotective effects: Certain studies suggest that benzoxazole derivatives may offer neuroprotective benefits, making them candidates for treating neurodegenerative diseases .

The synthesis of 2-(3-Bromophenyl)-1,3-benzoxazole can be achieved through several methods:

  • Condensation Reaction: One common approach involves the condensation of 2-amino phenol with 4-bromo benzoic acid in the presence of acidic catalysts such as polyethylene glycol-sulfonic acid (PEG-SO₃H), yielding high yields due to its efficiency and simplicity .
  • Pd-Catalyzed Reactions: Another method utilizes palladium-catalyzed reactions involving ortho-substituted anilines and functionalized orthoesters, which facilitate the formation of benzoxazole derivatives under mild conditions .
  • Microwave-Assisted Synthesis: Microwave irradiation has been employed to enhance reaction rates and yields in the synthesis of benzoxazoles, providing a rapid and efficient pathway for producing 2-(3-Bromophenyl)-1,3-benzoxazole .

The applications of 2-(3-Bromophenyl)-1,3-benzoxazole are diverse:

  • Pharmaceuticals: Its derivatives are explored as potential drug candidates due to their biological activities, particularly in antimicrobial and anticancer therapies.
  • Material Science: The compound may also find applications in materials science as a component in organic electronics or photonic devices due to its electronic properties.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of other complex organic molecules, contributing to various chemical industries .

Interaction studies involving 2-(3-Bromophenyl)-1,3-benzoxazole focus on its binding affinity with biological targets. Molecular docking studies have been conducted to predict how this compound interacts with specific proteins or enzymes relevant to its antimicrobial and anticancer activities. These studies help elucidate the mechanism of action and guide further modifications for enhanced efficacy .

Several compounds share structural similarities with 2-(3-Bromophenyl)-1,3-benzoxazole. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Features
2-(4-Bromophenyl)-1,3-benzoxazoleBenzoxazole derivativeExhibits different biological activity profiles
2-AminobenzoxazoleBenzoxazole derivativeLacks halogen substitution; different reactivity
2-(Phenyl)-1,3-benzoxazoleBenzoxazole derivativeNon-halogenated; used in different therapeutic areas
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamideModified benzoxazoleEnhanced antimicrobial properties compared to base structure

The presence of the bromine atom in 2-(3-Bromophenyl)-1,3-benzoxazole significantly alters its reactivity and biological activity compared to other similar compounds without halogen substitutions. This unique feature makes it a valuable candidate for further research in medicinal chemistry and material science applications .

XLogP3

4.1

Dates

Modify: 2023-08-15

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